C-021

Description

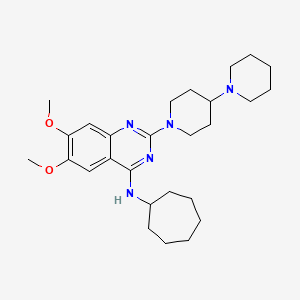

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBISCFCHREDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of C-021, a CCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-C Chemokine Receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) involved in immune cell trafficking, particularly of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its role in various pathological conditions, including allergic inflammation and cancer, has made it an attractive target for therapeutic intervention. C-021 is a potent and selective small molecule antagonist of CCR4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro and in vivo activities. It includes a summary of key quantitative data, detailed experimental methodologies for cornerstone assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to CCR4 and its Role in Disease

The C-C chemokine receptor 4 (CCR4) is a member of the G protein-coupled receptor family. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands plays a crucial role in the migration of various leukocyte populations, most notably T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Dysregulation of the CCR4 signaling axis is implicated in the pathogenesis of several diseases, including atopic dermatitis, asthma, and various cancers, where the infiltration of Tregs into the tumor microenvironment can suppress anti-tumor immunity.

Small molecule antagonists of CCR4, such as this compound, represent a promising therapeutic strategy to modulate these pathological immune responses by blocking the recruitment of CCR4-expressing cells.

This compound: A Potent CCR4 Antagonist

This compound is a small molecule compound that acts as a potent antagonist of the CCR4 receptor. It effectively inhibits the downstream signaling and functional responses induced by the binding of CCL17 and CCL22 to CCR4.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for the this compound CCR4 antagonist.

Table 1: In Vitro Activity of this compound

| Assay | Species | Ligand | IC50 Value |

| Chemotaxis | Human | CCL17/CCL22 | 140 nM |

| Chemotaxis | Mouse | CCL17/CCL22 | 39 nM |

| [³⁵S]GTPγS Binding | Human | CCL22 | 18 nM |

Table 2: Preclinical In Vivo Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Administration Route | Dosage | Observed Effects |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | Intrathecal or Intraperitoneal | Not Specified | Dose-dependent diminishment of neuropathic pain-related behaviors.[1][2] |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Significant reduction in CCI-induced hypersensitivity.[3] |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Reduction in microglia/macrophage activation.[3] |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Reduction in the levels of pronociceptive interleukins (IL-1β, IL-18) in the spinal cord.[3] |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Enhanced analgesic properties of morphine.[3] |

Mechanism of Action: Inhibition of CCR4 Signaling

The primary mechanism of action of this compound is the competitive antagonism of the CCR4 receptor. By binding to CCR4, this compound prevents the interaction of the endogenous ligands CCL17 and CCL22. This blockade inhibits the G protein-mediated signaling cascade, leading to the downstream functional consequences described below.

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the MAPK/ERK pathway, which is crucial for cell migration and other cellular responses.

Experimental Protocols

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient of CCL17 or CCL22.

Materials:

-

CCR4-expressing cells (e.g., human T cell lines like Hut78 or primary T cells)

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)

-

24-well tissue culture plates

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL17 and CCL22

-

This compound

-

Cell counting solution (e.g., Trypan Blue) or a fluorescent dye (e.g., Calcein-AM)

-

Plate reader or flow cytometer

Procedure:

-

Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in chemotaxis buffer.

-

Assay Setup:

-

Add 600 µL of chemotaxis buffer containing a predetermined optimal concentration of CCL17 or CCL22 to the lower wells of a 24-well plate.

-

In separate wells, add chemotaxis buffer without chemokine to serve as a negative control.

-

Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

The number of migrated cells in the lower chamber can be quantified by direct cell counting using a hemocytometer, by flow cytometry, or by using a fluorescent dye like Calcein-AM and measuring the fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing CCR4.

Materials:

-

Cell membranes prepared from CCR4-expressing cells

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

-

GDP

-

[³⁵S]GTPγS

-

Recombinant human CCL22

-

This compound

-

Scintillation fluid

-

Glass fiber filter mats

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from CCR4-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

-

Compound and Reagent Preparation: Prepare serial dilutions of this compound and a fixed concentration of CCL22 in assay buffer.

-

Assay Reaction:

-

In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), GDP (e.g., 10 µM), and varying concentrations of this compound or vehicle.

-

Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

-

Initiate the reaction by adding a mixture of CCL22 (to stimulate G protein activation) and [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

-

-

Scintillation Counting:

-

Dry the filter mats.

-

Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis: Subtract the non-specific binding from all measurements. Calculate the percentage of inhibition of CCL22-stimulated [³⁵S]GTPγS binding for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Preclinical In Vivo Studies

Preclinical studies in animal models of neuropathic pain have demonstrated the in vivo efficacy of this compound. In both mouse and rat models of chronic constriction injury (CCI) of the sciatic nerve, administration of this compound has been shown to alleviate pain-related behaviors.[1][2][3] The proposed mechanism for this analgesic effect involves the modulation of neuroinflammation. This compound has been observed to reduce the activation of microglia and macrophages in the spinal cord and decrease the levels of pro-inflammatory and pronociceptive cytokines, such as IL-1β and IL-18.[3] Furthermore, this compound has been shown to enhance the analgesic effects of morphine, suggesting a potential role for CCR4 antagonists in combination therapies for chronic pain.[3]

Conclusion

This compound is a potent and selective CCR4 antagonist that effectively inhibits chemokine-induced signaling and cell migration in vitro. Preclinical studies have demonstrated its therapeutic potential in modulating neuroinflammation and alleviating neuropathic pain. The data and methodologies presented in this technical guide provide a comprehensive understanding of the mechanism of action of this compound and a foundation for further research and development of this and other CCR4 antagonists for the treatment of immune-mediated diseases and cancer. No clinical trials for this compound have been identified, suggesting it is currently a preclinical compound.

References

The Role of C-021 in T-Cell Mediated Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound C-021, a selective non-peptide agonist of the Angiotensin II Type 2 Receptor (AT2R), is emerging as a potent modulator of the immune response with significant therapeutic potential in T-cell mediated inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its impact on T-cell differentiation and function. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways.

Introduction to this compound and T-Cell Mediated Inflammation

T-cell mediated inflammation is a cornerstone of the adaptive immune response, but its dysregulation is a key driver of numerous autoimmune and chronic inflammatory diseases. The renin-angiotensin system (RAS) is traditionally associated with cardiovascular and renal homeostasis. However, growing evidence reveals its critical role in modulating inflammation. While the Angiotensin II Type 1 Receptor (AT1R) is predominantly pro-inflammatory, the AT2R exhibits counter-regulatory, anti-inflammatory, and tissue-protective functions.

This compound is a selective agonist for the AT2R, offering a targeted approach to harness the therapeutic potential of this pathway. By activating the AT2R, this compound initiates a cascade of intracellular events that collectively suppress inflammatory responses, in part by directly influencing T-cell behavior.

Quantitative Data on the Effects of this compound on T-Cell Responses

The immunomodulatory effects of this compound have been quantified in various preclinical models of inflammation. The following tables summarize the key findings on T-cell populations and cytokine expression following this compound treatment.

Table 1: Effect of this compound on T-Cell Subsets in a Murine Model of Collagen-Induced Arthritis (CIA)

| Parameter | Control (Vehicle) | This compound Treatment | Fold Change | p-value |

| Regulatory T-cells (Tregs) | ||||

| % of CD4+ T-cells | 5.2 ± 0.5 | 9.8 ± 0.8 | ~1.88 | < 0.05 |

| Foxp3 mRNA Expression (relative) | 1.0 | 2.1 ± 0.3 | 2.1 | < 0.05 |

| T helper 17 (Th17) cells | ||||

| % of CD4+ T-cells | 3.1 ± 0.4 | 1.5 ± 0.3 | ~0.48 | < 0.05 |

| IL-17A mRNA Expression (relative) | 1.0 | 0.4 ± 0.1 | 0.4 | < 0.05 |

| T helper 1 (Th1) cells | ||||

| % of CD4+ T-cells | 8.5 ± 1.1 | 5.3 ± 0.7 | ~0.62 | < 0.05 |

| IFN-γ mRNA Expression (relative) | 1.0 | 0.6 ± 0.2 | 0.6 | < 0.05 |

Data are presented as mean ± SEM. Data is representative of findings in preclinical models of arthritis.

Table 2: Effect of AT2R Agonism on Inflammatory Cytokine Production

| Cytokine | Condition | Concentration (pg/mL) | % Change | p-value |

| TNF-α | Control | 42.8 ± 0.2 | - | - |

| AT2R Agonist | 26.0 ± 0.6 | -39% | < 0.0001 | |

| IL-10 | LPS-stimulated | 150 ± 20 | - | - |

| LPS + this compound | 350 ± 40 | +133% | < 0.05 | |

| IL-6 | LPS-stimulated | 850 ± 70 | - | - |

| LPS + this compound | 400 ± 50 | -53% | < 0.05 | |

| IL-1β | TBI Model | 120 ± 15 | - | - |

| TBI + this compound | 65 ± 10 | -46% | < 0.05 |

Data are presented as mean ± SEM. TNF-α data from in vitro cell culture. IL-10, IL-6, and IL-1β data from in vivo models of inflammation (LPS challenge and Traumatic Brain Injury - TBI).[1]

Signaling Pathways Modulated by this compound

This compound, upon binding to the AT2R, initiates a signaling cascade that counteracts the pro-inflammatory signals often mediated by the AT1R. The primary mechanisms include the activation of protein phosphatases and the bradykinin-nitric oxide-cGMP pathway.

This compound/AT2R Signaling Pathway

Caption: this compound/AT2R signaling cascade leading to anti-inflammatory effects.

Experimental Workflow for Assessing this compound's Impact on T-Cell Differentiation

Caption: Workflow for in vitro analysis of this compound on T-cell differentiation.

Experimental Protocols

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis and subsequent treatment with this compound to evaluate its therapeutic efficacy.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., sterile saline or DMSO)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion intradermally at a site near the initial injection.

-

-

Treatment Protocol:

-

Begin this compound or vehicle treatment on the day of booster immunization (Day 21) or upon the first signs of arthritis.

-

Administer this compound (e.g., 0.03 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

-

-

Arthritis Scoring:

-

Monitor mice daily for signs of arthritis, starting from day 21.

-

Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint rigidity. The maximum score per mouse is 16.

-

-

Sample Collection (e.g., Day 42):

-

At the end of the study, collect blood for serum cytokine analysis.

-

Harvest spleens and lymph nodes for T-cell isolation and analysis by flow cytometry.

-

Collect joint tissue for histological analysis of inflammation and joint damage.

-

In Vitro T-Cell Differentiation Assay

This protocol details the procedure for differentiating naive CD4+ T-cells in the presence of this compound to assess its direct effects on T-cell polarization.

Materials:

-

Naive CD4+ T-cell isolation kit

-

Spleens and lymph nodes from mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant cytokines for Th1, Th17, and Treg differentiation (e.g., IL-12 for Th1, TGF-β + IL-6 for Th17, TGF-β + IL-2 for Treg)

-

This compound

-

96-well cell culture plates

Procedure:

-

T-Cell Isolation:

-

Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice using a negative selection magnetic-activated cell sorting (MACS) kit.

-

-

Cell Culture and Stimulation:

-

Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Add 2 x 10^5 naive CD4+ T-cells per well in complete RPMI medium containing soluble anti-CD28 antibody (2 µg/mL).

-

-

Differentiation and Treatment:

-

Add the appropriate cytokine cocktails to induce the desired T-cell subset differentiation.

-

Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle to the respective wells.

-

-

Incubation:

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Flow Cytometry: Harvest cells and stain for surface markers (CD4, CD25) and intracellular transcription factors (Foxp3 for Tregs) or cytokines (IFN-γ for Th1, IL-17A for Th17) after restimulation with PMA/Ionomycin in the presence of a protein transport inhibitor.

-

ELISA: Collect supernatants to measure the concentration of secreted cytokines (e.g., IL-10, IFN-γ, IL-17A).

-

qRT-PCR: Lyse a portion of the cells to extract RNA and perform quantitative real-time PCR to analyze the expression of key lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Tregs).

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for T-cell mediated inflammatory diseases by selectively activating the AT2R. The data presented in this guide demonstrate its ability to shift the balance from pro-inflammatory Th1 and Th17 responses towards an anti-inflammatory, regulatory T-cell phenotype. The detailed experimental protocols provide a framework for further preclinical investigation into the immunomodulatory properties of this compound and other AT2R agonists.

Future research should focus on elucidating the precise molecular interactions within different T-cell subsets upon AT2R activation, exploring the efficacy of this compound in a broader range of autoimmune and inflammatory models, and ultimately translating these promising preclinical findings into clinical applications for patients suffering from these debilitating conditions.

References

The CCR4 Antagonist C-021: A Technical Guide to its Effects on Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and immune cell trafficking. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on chemokine signaling, and the experimental methodologies used to characterize its activity. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in areas such as inflammation, autoimmune diseases, and oncology.

Introduction to CCR4 and its Ligands

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and skin-homing T cells. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between these chemokines and CCR4 plays a crucial role in recruiting these specific T cell subsets to sites of inflammation. Consequently, the CCR4/CCL17/CCL22 signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune disorders, as well as in tumor immunology by mediating the infiltration of immunosuppressive Tregs into the tumor microenvironment.

This compound: A Potent CCR4 Antagonist

This compound is a small molecule antagonist that effectively blocks the binding of CCL17 and CCL22 to CCR4, thereby inhibiting downstream signaling and subsequent chemotaxis of CCR4-expressing cells.

Mechanism of Action

As a CCR4 antagonist, this compound functions by competitively binding to the receptor, preventing the conformational changes necessary for G protein activation upon ligand binding. This blockade inhibits the canonical GPCR signaling cascade, including the dissociation of the Gα and Gβγ subunits, leading to the suppression of downstream second messenger signaling and cell migration.

Quantitative Effects of this compound on Chemokine Signaling

The inhibitory activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Species | Ligand | IC50 | Reference |

| Chemotaxis Inhibition | Human | CCL22 | 140 nM | [cite: ] |

| Chemotaxis Inhibition | Mouse | CCL22 | 39 nM | [cite: ] |

| [³⁵S]GTPγS Binding | Human | CCL22 | 18 nM | [cite: ] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Route of Administration | Dosing | Effect | Reference |

| Mouse Neuropathic Pain (CCI) | Intrathecal | 10, 20, 30 µg | Dose-dependent reduction in tactile and thermal hypersensitivity | [1][2] |

| Mouse Neuropathic Pain (CCI) | Intraperitoneal | 1, 5, 10, 20 mg/kg | Dose-dependent reduction in tactile and thermal hypersensitivity | [1][2] |

| Mouse Neuropathic Pain (CCI) | Intrathecal (30 µg) + Morphine (1 µg) | Single Dose | Enhanced analgesic effect of morphine | [1] |

| Mouse Neuropathic Pain (CCI) | Intraperitoneal (5 mg/kg) + Morphine (5 mg/kg) | Single Dose | Enhanced analgesic effect of morphine | [2] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CCR4 signaling pathway and the point of intervention for this compound.

Experimental Workflow: Chemotaxis Assay (Boyden Chamber)

The following diagram outlines the workflow for a typical chemotaxis assay used to evaluate the inhibitory effect of this compound.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram illustrates the steps involved in a [³⁵S]GTPγS binding assay to measure the functional antagonism of this compound at the G-protein level.

References

- 1. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]

- 2. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The C-021 Compound: A Comprehensive Technical Overview

Disclaimer: The following information is a synthesized overview based on publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a detailed review of the primary literature.

Introduction

The C-021 compound has emerged as a promising small molecule inhibitor in preclinical oncology research. Its development has been driven by the need for more targeted and effective therapies against specific cancer subtypes. This document provides a technical guide to the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying inhibitors of a key protein kinase implicated in tumor progression. Initial hits were optimized through iterative rounds of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical "Tumor-Associated Kinase 1" (TAK1). By binding to the ATP-binding pocket of TAK1, this compound effectively blocks its kinase activity. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Caption: this compound inhibits the TAK1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| Kinase Assay | Recombinant TAK1 | 5.2 |

| Cell Proliferation | Cancer Cell Line A | 25.8 |

| Cell Proliferation | Cancer Cell Line B | 42.1 |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) |

| Mouse | IV | 2 | 3.5 | 1200 | - |

| PO | 10 | 4.1 | 850 | 65 | |

| Rat | IV | 2 | 5.2 | 1500 | - |

| PO | 10 | 6.8 | 1100 | 72 |

Key Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on TAK1 kinase activity.

Methodology:

-

Recombinant human TAK1 enzyme is incubated with a specific peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for 30 minutes at 30°C.

-

The amount of phosphorylated substrate is quantified using a luminescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro kinase assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is measured using a commercially available colorimetric assay (e.g., MTT or CellTiter-Glo®).

-

Absorbance or luminescence is read using a plate reader.

-

IC50 values are determined from the dose-response curves.

Caption: Workflow for the cell proliferation assay.

In Vivo Efficacy Study in Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally once daily at a predetermined dose.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised and weighed.

Caption: Workflow for the in vivo xenograft study.

Conclusion and Future Directions

The this compound compound demonstrates significant potential as a targeted anti-cancer agent through its potent and selective inhibition of TAK1. The preclinical data summarized herein provide a strong rationale for its continued development. Future studies will focus on comprehensive IND-enabling toxicology studies, biomarker discovery for patient stratification, and the initiation of Phase I clinical trials to evaluate its safety and preliminary efficacy in human subjects.

Part 1: Sym021 - A Novel Anti-PD-1 Antibody

An In-depth Technical Guide on Core Topics in Immunology and Cancer Research: C-021

Executive Summary

The query "this compound" in the context of immunology and cancer research likely refers to one of two distinct, yet significant, research agents: the anti-PD-1 antibody Sym021 or the chemokine CCL21 . This technical guide provides a comprehensive overview of both molecules, reflecting their core roles in immuno-oncology and cancer therapy development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Sym021 is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. Developed from a chicken antibody discovery platform, Sym021 exhibits high affinity and potent functional activity, making it a promising candidate for cancer immunotherapy.

Mechanism of Action

Sym021 functions by binding to PD-1 on the surface of activated T cells, which prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2. These ligands are often overexpressed on tumor cells and other cells within the tumor microenvironment. By blocking this interaction, Sym021 effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and eliminate cancer cells.[[“]][2]

Data Presentation

Table 1: Binding Affinity of Sym021 to PD-1

| Target Species | Binding Affinity (K D ) | Comparison Antibodies |

| Human PD-1 | 30 pM | Nivolumab (800 pM), Pembrolizumab (2800 pM) |

| Cynomolgus Monkey PD-1 | 110 pM | Nivolumab (1500 pM), Pembrolizumab (3600 pM) |

| Mouse PD-1 | 810 pM | Nivolumab and Pembrolizumab do not cross-react |

| Data sourced from surface plasmon resonance (SPR) analysis.[2][3] |

Table 2: Phase 1 Clinical Trial (NCT03311412) - Sym021 Monotherapy

| Parameter | Details |

| Population | Patients with advanced solid tumor malignancies or lymphomas |

| Dosage Levels | 1, 3, and 10 mg/kg administered every 2 weeks |

| Adverse Events | Treatment-related adverse events were generally Grade 1-2. Dose-limiting toxicities (Grade 3) included colitis and arthritis. |

| Efficacy | Two confirmed responses: 1 complete response (gastric carcinoma) and 1 partial response (lacrimal gland ductal carcinoma). |

| This trial also evaluates Sym021 in combination with other checkpoint inhibitors.[4][5][6] |

Experimental Protocols

1. In Vivo Efficacy in Syngeneic Mouse Models:

-

Objective: To assess the anti-tumor activity of Sym021 in an immunocompetent setting.

-

Models: Various murine syngeneic tumor models are used, such as Sa1N (fibrosarcoma), CT26 (colon carcinoma), and MC38 (colon adenocarcinoma).[[“]]

-

Procedure:

-

Tumor cells are implanted subcutaneously into mice of a compatible genetic background (e.g., BALB/c or C57BL/6).[7][8][9]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Sym021 is administered intraperitoneally or intravenously at specified doses and schedules.

-

Tumor growth is monitored over time by caliper measurements.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

-

Key Finding: In the Sa1N model, Sym021 treatment led to the complete eradication of all treated tumors.[[“]]

2. Surface Plasmon Resonance (SPR) for Binding Kinetics:

-

Objective: To determine the association (on-rate) and dissociation (off-rate) constants, and calculate the binding affinity (K D ) of Sym021 to PD-1.

-

Procedure:

-

Recombinant PD-1 protein is immobilized on a sensor chip.

-

Sym021 antibody is flowed over the chip at various concentrations.

-

The binding and dissociation are measured in real-time by detecting changes in the refractive index at the chip surface.

-

Data are fitted to a 1:1 Langmuir binding model to calculate the kinetic constants.[10]

-

Mandatory Visualization

Caption: PD-1 signaling pathway and the inhibitory action of Sym021.

Part 2: CCL21 - A Chemokine in the Tumor Microenvironment

Chemokine (C-C motif) ligand 21 (CCL21), also known as secondary lymphoid tissue chemokine (SLC), is a small cytokine that plays a fundamental role in directing the migration of immune cells. In cancer, CCL21 has a dual role, capable of both promoting anti-tumor immunity and contributing to tumor progression.

Mechanism of Action

CCL21 exerts its effects by binding to the G-protein coupled receptor CCR7, which is expressed on various immune cells, including naive T cells, regulatory T cells, and mature dendritic cells (DCs). This interaction is crucial for the homing of these cells to secondary lymphoid organs and to sites of inflammation, including tumors. By creating a chemotactic gradient, CCL21 can recruit anti-tumor immune cells into the tumor microenvironment. Conversely, some tumor cells can hijack this axis to facilitate metastasis to lymph nodes.

Data Presentation

Table 3: In Vitro Chemotaxis Assays with CCL21

| Cell Type | CCL21 Concentration | Assay Type | Outcome |

| T-Cells | 100 nM | Transwell Migration | Serves as an effective chemoattractant for T-cell migration. |

| Dendritic Cells | 100 nM | 3D Migration Chamber | Induces directed migration of mature dendritic cells. |

| Physiological concentrations of CCL21 are effective in guiding immune cell migration.[11][12][13] |

Table 4: Phase 1 Clinical Trial of CCL21-Gene Modified Dendritic Cells in NSCLC

| Parameter | Details |

| Therapeutic Agent | Autologous dendritic cells transduced ex vivo with an adenoviral vector encoding CCL21. |

| Route of Administration | Intratumoral injection. |

| Objective | To assess the safety and biological activity of inducing a local CCL21 gradient to recruit immune cells. |

| Outcome | The approach was found to be safe and resulted in the induction of anti-tumor immune responses. |

| This trial provides a rationale for using CCL21 to enhance immune cell infiltration into tumors. |

Experimental Protocols

1. Generation of CCL21-Gene Modified Dendritic Cells:

-

Objective: To produce a cellular therapy capable of delivering CCL21 directly to the tumor site.

-

Procedure:

-

Mononuclear cells are collected from the patient via leukapheresis.

-

Monocytes are isolated and differentiated into immature dendritic cells using GM-CSF and IL-4.

-

DCs are then transduced with a clinical-grade adenoviral vector that carries the gene for CCL21.

-

The transduced CCL21-DCs are harvested, washed, and prepared for intratumoral injection.

-

Quality control checks include viability, phenotype confirmation by flow cytometry, and measurement of CCL21 secretion.

-

2. In Vitro T-Cell Chemotaxis (Transwell) Assay:

-

Objective: To quantify the migratory response of T cells to a CCL21 gradient.

-

Procedure:

-

A Transwell insert with a porous membrane is placed in a well of a culture plate.

-

The lower chamber is filled with media containing CCL21 at a specific concentration (e.g., 100 nM).

-

A suspension of T cells is added to the upper chamber (the Transwell insert).

-

The plate is incubated for several hours to allow the cells to migrate through the pores towards the chemokine.

-

The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or cell counting.

-

Mandatory Visualization

Caption: The CCL21/CCR7 signaling pathway leading to cellular responses.

References

- 1. consensus.app [consensus.app]

- 2. Sym021, a promising anti-PD1 clinical candidate antibody derived from a new chicken antibody discovery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. youtube.com [youtube.com]

- 8. Video: A Preclinical Murine Model of Hepatic Metastases [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pharmacology of C-021: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). It has emerged as a significant research tool for investigating the role of the CCR4 signaling pathway in various physiological and pathological processes, most notably in the context of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its effects in preclinical models of neuropathic pain. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the CCR4 receptor. This receptor is a key component of the chemokine signaling pathway, which is critically involved in immune cell trafficking and inflammatory responses. The primary ligands for CCR4 are the chemokines CCL17 (TARC) and CCL22 (MDC). In the context of neuropathic pain, another chemokine, CCL2 (MCP-1), has also been shown to act through CCR4 to produce pain-like behaviors.[1]

By blocking CCR4, this compound disrupts the downstream signaling cascades initiated by these chemokines. In preclinical models of neuropathic pain, this antagonism has been shown to reduce neuroinflammation, particularly the activation of microglia in the spinal cord.[1] This, in turn, alleviates hypersensitivity to mechanical and thermal stimuli. Furthermore, this compound has been demonstrated to enhance the analgesic effects of opioids like morphine and buprenorphine and to delay the development of opioid tolerance.[1]

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including detailed absorption, distribution, metabolism, and excretion (ADME) studies in vivo, are not extensively available in the public domain. However, in vitro data provides some insight into its metabolic stability.

Table 1: In Vitro Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Source |

| Intrinsic Clearance (CLint) | 17,377 mL/h/kg | Human | [2] |

| Method | In vitro oxidative metabolic stability in human liver microsomes | [2] |

Note: The high intrinsic clearance value suggests that this compound is likely subject to significant first-pass metabolism in the liver.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized by its ability to inhibit chemokine-induced cell migration and its in vivo efficacy in animal models of neuropathic pain.

Table 2: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Species | IC50 | Assay | Source |

| Chemotaxis Inhibition | Human | 140 nM | [2] | |

| Chemotaxis Inhibition | Mouse | 39 nM | [2] | |

| [35S]GTPγS Binding Inhibition | Human | 18 nM | CCL22-induced | [2] |

Table 3: In Vivo Dose-Response of this compound in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)

| Route of Administration | Dose | Effect on Tactile Hypersensitivity (von Frey test) | Effect on Thermal Hypersensitivity (Cold Plate test) | Source |

| Intrathecal (i.t.) | 10 µg/5 µl | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |

| Intrathecal (i.t.) | 20 µg/5 µl | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |

| Intrathecal (i.t.) | 30 µg/5 µl | Most robust attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |

| Intraperitoneal (i.p.) | 1 mg/kg | No significant effect | No significant effect | [1] |

| Intraperitoneal (i.p.) | 5 mg/kg | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |

| Intraperitoneal (i.p.) | 20 mg/kg | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |

Table 4: Effect of this compound on Opioid Analgesia in a Mouse Model of Neuropathic Pain

| Treatment Group | Effect on Morphine Analgesia | Effect on Buprenorphine Analgesia | Source |

| This compound (30 µg/5 µl, i.t.) + Morphine (1 µg/5 µl, i.t.) | Potentiated the effects in von Frey and cold plate tests | N/A | [3] |

| This compound (30 µg/5 µl, i.t.) + Buprenorphine (1 µg/5 µl, i.t.) | N/A | Increased buprenorphine-induced analgesia in von Frey and cold plate tests | [3] |

Table 5: Effect of this compound on Biomarkers in the Spinal Cord of Mice with Neuropathic Pain

| Biomarker | Effect of this compound Treatment | Method | Source |

| Iba-1 (microglial activation marker) | Prevented the increase in protein level | Western Blot | [1] |

| GFAP (astrocyte activation marker) | No significant effect on protein level | Western Blot | [1] |

| CCL2 | Diminished the level | Western Blot | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This protocol is based on the method described by Bennett and Xie.

-

Anesthesia: Anesthetize adult male Swiss mice with isoflurane.

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the mid-thigh.

-

Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Place four loose ligatures (e.g., 5-0 chromic gut) around the sciatic nerve, approximately 1 mm apart.

-

The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle layer and skin with sutures.

-

-

Post-operative Care: House the animals individually with free access to food and water. Monitor for signs of distress.

-

Behavioral Testing: Assess tactile and thermal hypersensitivity starting from day 7 post-surgery.

Intrathecal (i.t.) Injection in Mice

-

Animal Restraint: Gently restrain the unanesthetized mouse.

-

Injection Site: Identify the intervertebral space between the L5 and L6 vertebrae.

-

Injection:

-

Use a 30-gauge needle connected to a 10 µl Hamilton syringe.

-

Insert the needle into the identified intervertebral space.

-

A characteristic tail-flick reflex indicates successful entry into the intrathecal space.

-

Inject the desired volume (e.g., 5 µl) of this compound solution or vehicle.

-

Western Blot for Iba-1 and GFAP in Spinal Cord Tissue

-

Tissue Collection and Preparation:

-

Euthanize mice and collect the lumbar spinal cord.

-

Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-Iba-1 (e.g., 1:1000)

-

Mouse anti-GFAP (e.g., 1:1000)

-

Mouse anti-β-actin (loading control, e.g., 1:5000)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Mandatory Visualizations

Signaling Pathway of this compound in Neuropathic Pain

Caption: this compound mechanism in neuropathic pain.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: In vivo efficacy testing workflow for this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the CCR4 receptor in neuropathic pain and other inflammatory conditions. Its ability to antagonize CCR4, reduce microglial activation, and modulate opioid analgesia highlights the therapeutic potential of targeting this chemokine pathway. While further studies are needed to fully characterize its pharmacokinetic profile and to establish its safety and efficacy in more complex models, the existing data provide a strong foundation for its use in preclinical research. This guide offers a detailed summary of the current understanding of this compound's pharmacology to aid researchers in designing and interpreting future studies.

References

- 1. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]

C-021: A CCR4 Antagonist as a Research Tool for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in the field of immunology, particularly in the context of autoimmune diseases. This receptor, primarily expressed on Th2, regulatory T (Treg), and Th17 cells, plays a pivotal role in mediating the migration of these key immune cell populations to sites of inflammation. The dysregulation of this migratory process is a hallmark of many autoimmune disorders. C-021, a potent and selective antagonist of CCR4, presents a valuable pharmacological tool for investigating the role of the CCR4 signaling axis in the pathophysiology of autoimmune diseases and for exploring the therapeutic potential of its blockade. This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, experimental protocols for its use in preclinical models, and a summary of the quantitative data supporting the role of CCR4 in autoimmunity.

The Role of CCR4 in Autoimmune Diseases

CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), are integral to the orchestration of immune responses. In the context of autoimmunity, this signaling axis is frequently implicated in the recruitment of pathogenic lymphocytes to target tissues, thereby perpetuating inflammation and tissue damage.

Systemic Lupus Erythematosus (SLE): In patients with active SLE, there is a higher expression of CCR4 on peripheral blood CD4+ T lymphocytes, which significantly correlates with disease activity scores.[1][2] This suggests that Th2-mediated immune responses, facilitated by CCR4, are predominant in the active state of SLE.[1][2]

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, CCR4 and its ligands are upregulated in the central nervous system (CNS).[3] Studies have shown that CCR4 is crucial for the development of EAE, with evidence pointing to its role in regulating the function of dendritic cells (DCs) and inflammatory macrophages.[4][5] Specifically, CCR4 expression on DCs is required for the production of GM-CSF and IL-23, key cytokines in the pathogenesis of EAE.[4]

Rheumatoid Arthritis (RA): In juvenile rheumatoid arthritis, an accumulation of CCR4+ T cells is observed in the synovial fluid, particularly early in the disease process.[6] These CCR4-expressing T cells in the joints may contribute to the local inflammatory milieu.

Autoimmune Diabetes: Research in the non-obese diabetic (NOD) mouse model has demonstrated that CCR4 expression marks a pathogenic population of autoimmune T cells.[7] Neutralization of the CCR4 ligand MDC led to a significant reduction of CCR4-positive T cells within pancreatic infiltrates and inhibited the development of insulitis and diabetes.[7]

This compound: A Selective CCR4 Antagonist

This compound is a small molecule antagonist that selectively binds to the CCR4 receptor, thereby blocking the binding of its natural ligands, CCL17 and CCL22. This inhibition prevents the downstream signaling cascade that leads to chemotaxis and immune cell activation. While the primary published research on this compound has focused on its efficacy in animal models of neuropathic pain, its mechanism of action as a CCR4 antagonist makes it a highly relevant tool for studying autoimmune diseases.

Mechanism of Action of CCR4 Antagonism

The binding of CCL17 or CCL22 to CCR4 on immune cells, such as T helper cells and regulatory T cells, initiates a signaling cascade that is crucial for cell migration and activation. This process is central to the inflammatory response in autoimmune diseases.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the role of CCR4 in autoimmune diseases.

Table 1: CCR4 Expression in Systemic Lupus Erythematosus

| Patient Group | CCR4 Expression on CD4+ T cells (%) | Correlation with SLEDAI | Reference |

| Active SLE | 11.0 ± 0.7 | Significant Positive Correlation | [2] |

| Inactive SLE | 5.7 ± 1.1 | - | [2] |

| Healthy Controls | 5.4 ± 0.4 | - | [2] |

Table 2: Plasma CCL22 Concentration in Systemic Lupus Erythematosus

| Patient Group | Plasma CCL22 (ng/L) | Correlation with SLEDAI | Reference |

| SLE Patients | 227.03 ± 122.84 | Negative Correlation (r = -0.308) | [8] |

| Healthy Controls | 369.53 ± 79.10 | - | [8] |

| SLE with Lupus Nephritis | 168.09 ± 61.83 | - | [8] |

| SLE without Lupus Nephritis | 292.77 ± 163.45 | - | [8] |

Experimental Protocols for this compound in an EAE Mouse Model

The following provides a detailed methodology for a hypothetical experiment to evaluate the efficacy of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.

EAE Induction and this compound Treatment Workflow

1. Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

2. EAE Induction:

-

On day 0, mice are immunized subcutaneously with an emulsion containing 200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in complete Freund's adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

On days 0 and 2, mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin.

3. This compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

-

Prophylactic treatment: this compound (e.g., 1, 5, or 10 mg/kg) or vehicle is administered daily via i.p. injection starting from day 3 post-immunization.

-

Therapeutic treatment: this compound or vehicle administration begins upon the onset of clinical signs (e.g., clinical score of 1).

4. Clinical Assessment:

-

Mice are monitored daily for clinical signs of EAE and body weight.

-

Clinical scoring is performed on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

5. Endpoint Analysis (at peak of disease or a pre-determined time point):

-

Histopathology: Spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue (LFB) for demyelination.

-

Immunohistochemistry: Spinal cord sections are stained for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages/microglia).

-

Flow Cytometry: Mononuclear cells are isolated from the CNS and spleen and analyzed for the frequency and phenotype of different immune cell populations (e.g., CD4+, CD8+, Foxp3+ Treg, IL-17+ Th17, IFN-γ+ Th1 cells).

-

Cytokine Analysis: Splenocytes are restimulated in vitro with MOG35-55 peptide, and supernatants are analyzed for cytokine production (e.g., IL-17, IFN-γ, IL-4, IL-10) by ELISA or multiplex assay.

Conclusion

This compound, as a selective CCR4 antagonist, represents a powerful research tool for dissecting the role of the CCR4-CCL17/CCL22 axis in the pathogenesis of autoimmune diseases. The strong evidence implicating CCR4 in the recruitment of pathogenic immune cells in various autoimmune conditions provides a solid rationale for investigating the therapeutic potential of its blockade. The experimental protocols outlined in this guide offer a framework for researchers to explore the in vivo efficacy of this compound in relevant preclinical models. Such studies will be instrumental in validating CCR4 as a therapeutic target and in advancing the development of novel treatments for autoimmune diseases.

References

- 1. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR4 Contributes to the Pathogenesis of Experimental Autoimmune Encephalomyelitis by Regulating Inflammatory Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity and Molecular Targets of C-021: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 dihydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3][4] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with this compound, designed for professionals in the fields of drug discovery and biomedical research. The information presented herein is curated from publicly available research and technical data.

Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

| Chemical Name | 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride[2][4] |

| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl[3] |

| Molecular Weight | 540.57 g/mol [2][3][4] |

| Purity | ≥98%[2][4] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |

| CAS Number | 1784252-84-1[2][3] |

Biological Activity and Molecular Target

The primary molecular target of this compound is the C-C chemokine receptor 4 (CCR4), a G-protein coupled receptor (GPCR). CCR4 is expressed on various immune cells, including T-helper 2 (Th2) cells, regulatory T cells (Tregs), and some cancer cells.[5][6][7] The natural ligands for CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[6][7] The interaction of these chemokines with CCR4 plays a crucial role in mediating the migration of these immune cells to sites of inflammation and into the tumor microenvironment.[7]

This compound exerts its biological effect by competitively inhibiting the binding of CCL17 and CCL22 to CCR4, thereby blocking the downstream signaling pathways that lead to cellular chemotaxis.[1][5]

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified in several key functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of this compound in blocking CCR4-mediated responses.

| Assay | Species | IC₅₀ (nM) |

| Chemotaxis Inhibition | Human | 140[1] |

| Mouse | 39[1] | |

| [³⁵S]GTPγS Binding Inhibition (CCL22-induced) | Human | 18[1] |

Experimental Protocols

Chemotaxis Assay

This protocol is adapted from a study investigating the effect of this compound on cutaneous T-cell lymphoma (CTCL) cell lines.[5]

Objective: To determine the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a CCL17 or CCL22 gradient.

Materials:

-

Cells: Human CTCL cell lines MJ (Mycosis Fungoides derived) and HuT 78 (Sézary Syndrome derived), cultured in appropriate media.[5]

-

Chemokines: Recombinant human CCL17 and CCL22.

-

Inhibitor: this compound dihydrochloride dissolved in DMSO.

-

Assay Plates: Transwell plates (e.g., 24-well with 5 µm pore size inserts).

-

Assay Buffer: Serum-free RPMI 1640 medium.

-

Cell Viability Assay: (e.g., Trypan blue exclusion).

-

Detection Method: Cell counting or a fluorescence-based method.

Procedure:

-

Cell Preparation:

-

Culture MJ and HuT 78 cells to a sufficient density.

-

Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Check cell viability.

-

-

Inhibitor Pre-incubation:

-

Treat the cell suspension with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[5]

-

-

Assay Setup:

-

Add different concentrations of CCL17 or CCL22 to the lower wells of the Transwell plate in serum-free RPMI 1640 medium. Include a negative control with medium alone.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

-

-

Incubation:

-

Incubate the plates for 3 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a hemocytometer or a cell counter. Alternatively, a fluorescence-based assay can be used by pre-labeling the cells with a fluorescent dye.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

-

[³⁵S]GTPγS Binding Assay

This is a generalized protocol for a GTPγS binding assay with a GPCR.

Objective: To measure the ability of this compound to inhibit agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line overexpressing human CCR4.

-

Agonist: Human CCL22.

-

Inhibitor: this compound dihydrochloride.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Scintillation Counter: For detecting radioactivity.

-

Filter Plates: (e.g., 96-well glass fiber filter plates).

Procedure:

-

Reaction Mixture Preparation:

-

In each well of a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound or vehicle, and the agonist (CCL22).

-

Pre-incubate for a defined period at room temperature.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to each well to start the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Detection:

-

Dry the filter plates and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of excess non-radiolabeled GTPγS) from total binding.

-

Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a sigmoidal dose-response curve.

-

Signaling Pathways and Visualizations

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 activates the coupled heterotrimeric G-protein (typically Gαi). This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of downstream effector molecules. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Furthermore, CCR4 signaling can activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. This compound blocks the initial step of this cascade by preventing ligand binding.

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Inhibition Assay

The following diagram illustrates the key steps in the chemotaxis inhibition assay used to evaluate the potency of this compound.

Caption: Workflow for the this compound chemotaxis inhibition assay.

Logical Relationship: this compound Mechanism of Action

This diagram outlines the logical flow of this compound's mechanism of action, from target binding to the ultimate biological response.

Caption: Logical flow of this compound's mechanism of action.

In Vivo Studies

This compound has demonstrated efficacy in several preclinical in vivo models, highlighting its therapeutic potential.

-

Neuropathic Pain: In a mouse model of neuropathic pain, both intrathecal and intraperitoneal administration of this compound dose-dependently reduced pain-related behaviors.[8][9]

-

Cutaneous T-cell Lymphoma (CTCL): this compound inhibited tumor growth in a CTCL xenograft mouse model.[5]

-

Alloreactive Responses: The compound has been used to investigate the role of CCR4 in lung rejection, indicating its potential in transplantation medicine.

Conclusion

This compound is a well-characterized, potent antagonist of the CCR4 receptor with demonstrated activity in both in vitro and in vivo models. Its ability to inhibit chemotaxis of key immune cell populations makes it a valuable research tool and a potential therapeutic candidate for a range of inflammatory diseases and cancers where CCR4 signaling is implicated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. C 021 dihydrochloride (3581) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. molnova.com [molnova.com]

- 4. C 021 dihydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The CCR4 Antagonist C-021: A Technical Overview of its Interaction with Chemokines CCL17 and CCL22

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor, primarily expressed on Th2 cells, regulatory T cells (Tregs), and cutaneous lymphocyte-associated antigen-positive (CLA+) T cells, plays a pivotal role in mediating immune responses. Its endogenous ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC), are key chemoattractants involved in the recruitment of these cell types to sites of inflammation. The CCL17/CCL22-CCR4 axis is a critical pathway in the pathogenesis of various allergic inflammatory diseases, autoimmune disorders, and certain types of cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction of this compound with CCL17 and CCL22, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound with the CCR4 receptor and its ligands.

Table 1: In Vitro Functional Activity of this compound

| Assay Type | Ligand | Species | Cell Line/System | IC50 (nM) | Reference(s) |

| Chemotaxis | - | Human | CCR4-expressing B300-19 cells | 140 | [1][2][3] |

| Chemotaxis | - | Mouse | CCR4-expressing B300-19 cells | 39 | [1][2][3] |

| [³⁵S]GTPγS Binding | CCL22 | Human | - | 18 | [1][2][3] |

Core Mechanism of Action

This compound is a class I CCR4 antagonist, which is believed to bind to an extracellular portion of the CCR4 receptor[5]. By binding to this allosteric site, this compound prevents the conformational changes induced by the binding of CCL17 and CCL22, thereby inhibiting downstream signaling pathways. This blockade of CCR4 activation effectively abrogates the chemotactic response of CCR4-expressing cells to gradients of these chemokines.

Signaling Pathways

The interaction of CCL17 and CCL22 with CCR4 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in cellular responses including chemotaxis, cell proliferation, and cytokine production. This compound, by antagonizing CCR4, blocks these signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of this compound with CCL17 and CCL22 are provided below. These protocols are based on established methods in the field.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the inhibitory effect of this compound on CCL17- or CCL22-induced G-protein activation through CCR4.

Materials:

-

Membrane preparations from cells expressing human CCR4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP (Guanosine 5'-diphosphate).

-

Recombinant human CCL17 and CCL22.

-

This compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Thaw the CCR4-expressing cell membrane preparations on ice.

-

Prepare a reaction mixture containing the cell membranes (5-20 µg protein), GDP (10 µM), and varying concentrations of this compound in the assay buffer.

-

Add either CCL17 or CCL22 to the reaction mixture at a concentration that elicits a submaximal response (typically around the EC₈₀).

-

Pre-incubate the mixture for 15-30 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound and determine the IC₅₀ value.

Chemotaxis Assay

This assay measures the ability of cells to migrate along a chemical gradient.

Objective: To assess the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a CCL17 or CCL22 gradient.

Materials:

-

CCR4-expressing cells (e.g., B300-19 transfectants, human T-cell lines, or primary T-cells).

-

Recombinant human or mouse CCL17 and CCL22.

-

This compound.

-

Chemotaxis chambers (e.g., Transwell™ plates with 5 µm pore size polycarbonate membranes).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Cell viability dye (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Culture CCR4-expressing cells and harvest them in the exponential growth phase.

-

Wash the cells and resuspend them in assay medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

In the lower chamber of the chemotaxis plate, add assay medium containing different concentrations of CCL17 or CCL22.

-

Place the Transwell™ insert into the lower chamber.

-

Add the this compound-pre-incubated cell suspension to the upper chamber of the insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

At the end of the incubation, carefully remove the insert.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.

-

Calculate the percent inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized, potent antagonist of the CCR4 receptor, demonstrating effective inhibition of CCL22-mediated signaling and chemotaxis. While its inhibitory activity against CCL17-induced responses has been confirmed, a detailed quantitative comparison is an area for further public disclosure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other CCR4 antagonists. The data and methodologies presented herein are intended to support researchers and drug development professionals in their efforts to further elucidate the therapeutic potential of targeting the CCL17/CCL22-CCR4 axis.

References

Methodological & Application

Application Notes and Protocols: C-021 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 dihydrochloride is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and cancer metastasis.[1] This document provides detailed information on the solubility of this compound dihydrochloride, protocols for its preparation and use in in vitro assays, and an overview of the associated signaling pathways.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl |

| Molecular Weight | 540.57 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Storage Conditions | Store at room temperature, desiccated. |

Solubility Data

This compound dihydrochloride exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, making it suitable for a variety of in vitro and in vivo experimental setups.

| Solvent | Solubility | Molar Concentration |

| DMSO | 100 mM | 54.06 mg/mL |

| Water | 50 mM | 27.03 mg/mL |

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride Stock Solutions

Materials:

-

This compound dihydrochloride powder

-

Anhydrous DMSO

-

Sterile deionized water

-

Vortex mixer

-

Water bath sonicator

-